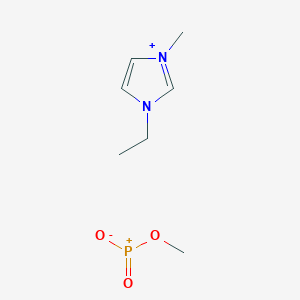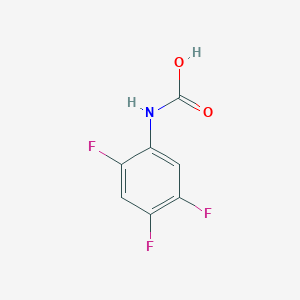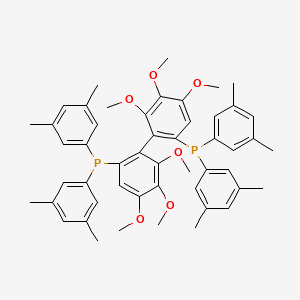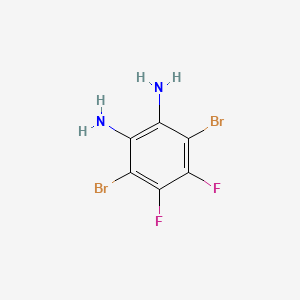![molecular formula C12H13FN4S B6358173 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-51-4](/img/structure/B6358173.png)
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is an organic compound that belongs to the class of piperazine derivatives
Mechanism of Action
Target of Action
It is known that the 1,3,4-thiadiazole moiety, a part of this compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The 1,3,4-thiadiazol moiety has been shown to have good potency as anticonvulsant agents which are highly effective and have less toxicity .
Biochemical Pathways
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 23727 , which is within the optimal range for drug-like molecules, suggesting that it may have good bioavailability.
Result of Action
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may have diverse molecular and cellular effects .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring is responsible for providing low toxicity and great in vivo stability .
Preparation Methods
The synthesis of 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-thiadiazole with piperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to optimize the reaction conditions and scale up the production process .
Chemical Reactions Analysis
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has indicated its potential use in the development of drugs for treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials
Comparison with Similar Compounds
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds such as:
1-(4-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but lacks the thiadiazole ring, which may result in different chemical and biological properties
1-(3-Fluorophenyl)piperazine: Similar to the above compound but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.
Flunarizine: A piperazine derivative used as a calcium antagonist in the treatment of various medical conditions.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKZMMESWROSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














